Technical Guide: 5-Nitro-1-Propyl-1H-Pyrazole (CAS 1170522-30-1)
Technical Guide: 5-Nitro-1-Propyl-1H-Pyrazole (CAS 1170522-30-1)
[1]
Executive Summary
5-Nitro-1-propyl-1H-pyrazole (CAS 1170522-30-1) is a specialized heterocyclic scaffold primarily utilized as a high-value intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors (analogues of Sildenafil/Viagra) and as a functional energetic plasticizer in defense research. Its structural uniqueness lies in the positioning of the nitro group at the C5 position relative to the N1-propyl chain, a configuration that imparts distinct steric and electronic properties compared to its more common 3-nitro or 4-nitro isomers.
This guide details the physicochemical profile, regioselective synthesis challenges, and validation protocols for researchers integrating this compound into drug discovery or energetic formulation pipelines.
Part 1: Chemical Identity & Physicochemical Profile[2]
The 1-propyl-5-nitro motif presents a "push-pull" electronic system where the electron-withdrawing nitro group adjacent to the N1-propyl tail creates a dipole moment distinct from the 3-nitro isomer.
Table 1: Core Technical Specifications
| Property | Specification |
| CAS Number | 1170522-30-1 |
| IUPAC Name | 5-Nitro-1-propyl-1H-pyrazole |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.16 g/mol |
| SMILES | CCCn1c(ccn1)[O-] |
| Physical State | Pale yellow oil or low-melting solid (approx. 25–30 °C) |
| Density (Predicted) | ~1.28 g/cm³ |
| Boiling Point (Predicted) | ~280 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water.[1][2][3][4] |
| Energetic Character | Low sensitivity; deflagrates rather than detonates (Oxygen Balance: -123%). |
Part 2: Synthesis & Regiocontrol Strategies
Synthesizing 5-nitro-1-propyl-1H-pyrazole is chemically non-trivial due to the tautomeric ambiguity of the starting material (3(5)-nitropyrazole). Direct alkylation typically favors the sterically less hindered 1-propyl-3-nitro isomer (approx. 4:1 to 9:1 ratio).
Strategy A: Regioselective Cyclocondensation (High Purity Route)
To avoid isomer separation, the de novo construction of the pyrazole ring using propylhydrazine is the preferred "Expert" route.
-
Reagents: Propylhydrazine hydrochloride + 3-dimethylamino-2-nitroacrolein (or nitromalonaldehyde sodium salt).
-
Mechanism: The terminal nitrogen of propylhydrazine attacks the electrophilic carbon of the acrolein. The steric bulk of the propyl group and the electronics of the nitro-enamine direct the cyclization to favor the 5-nitro position.
-
Yield: Typically 65–75% with >95% regiochemical purity.
Strategy B: N-Alkylation of 3-Nitropyrazole (Industrial Route)
Used when starting materials are cheap, but requires rigorous chromatographic separation.
-
Deprotonation: Treat 3-nitropyrazole with NaH or K₂CO₃ in DMF.
-
Alkylation: Add 1-bromopropane dropwise at 0 °C.
-
The Isomer Problem: The reaction yields a mixture:
-
Major Product: 1-propyl-3-nitropyrazole (Kinetic and Thermodynamic favorite).
-
Minor Product: 1-propyl-5-nitropyrazole (Target).
-
-
Separation: The 5-nitro isomer is generally less polar (elutes first in silica chromatography using Hexane/EtOAc) due to the shielding of the nitro group's dipole by the adjacent propyl chain.
Visualization: Synthesis Pathways
The following diagram illustrates the bifurcation between the mixture-prone alkylation route and the selective cyclization route.
Figure 1: Comparison of alkylation vs. cyclocondensation pathways. The cyclocondensation route (green) offers superior atom economy for the specific 5-nitro isomer.
Part 3: Analytical Validation (Self-Validating Protocol)
Distinguishing the 3-nitro and 5-nitro isomers is critical. Do not rely solely on LC-MS as both have identical mass (MW 155.16).
¹H-NMR Diagnostic Signals
The chemical environment of the propyl group's
-
5-Nitro Isomer (Target): The nitro group at C5 is adjacent to the N1-propyl group. Through the anisotropic deshielding effect and steric compression, the
-methylene signal is shifted downfield and often appears slightly broader.-
Expected Shift:
ppm (Triplet).[5] -
C4-H Signal: Often appears as a doublet with a specific coupling constant (
Hz).
-
-
3-Nitro Isomer (Byproduct): The nitro group is distal. The
-methylene is in a more "relaxed" electronic environment.-
Expected Shift:
ppm (Triplet).
-
NOE (Nuclear Overhauser Effect) Experiment
This is the definitive confirmation step.
-
Irradiate the
protons. -
If 5-Nitro: You will observe NOE enhancement at the C4-H proton (the adjacent ring proton). You will not see enhancement at the C3 position (which is occupied by the nitro group, so no proton exists, or is far away).
-
If 3-Nitro: Irradiating the
protons will show NOE enhancement at the C5-H proton.
Part 4: Applications & Handling
Pharmaceutical Utility
This compound serves as a scaffold for Pyrazolopyrimidinones (PDE5 Inhibitors).
-
Mechanism: The nitro group is reduced to an amine (
), which is then acylated and cyclized to form the pyrimidinone ring fused to the pyrazole. -
Significance: The length of the N1-propyl chain modulates the lipophilicity (LogP) of the final drug, affecting blood-brain barrier penetration and metabolic stability compared to the methyl analogue (Sildenafil) or ethyl analogue (Vardenafil).
Energetic Materials Context
While less powerful than trinitrotoluene (TNT), 1-alkyl-5-nitropyrazoles are researched as melt-castable carriers .
-
Advantage: The propyl chain lowers the melting point, allowing the material to act as a plasticizing solvent for high-melting explosives like HMX or RDX, reducing the sensitivity of the overall munition.
Safety Protocols
-
Thermal Stability: Stable up to ~200 °C, but avoid heating crude reaction mixtures (containing unreacted nitrating agents) above 100 °C.
-
Toxicity: Treat as a potential mutagen. Use double nitrile gloves and work within a fume hood.
References
-
Synthesis of Nitropyrazoles: Katritzky, A. R., et al.[1][3][4] "Regioselective Synthesis of 1-Substituted 3- and 5-Nitropyrazoles." Journal of Organic Chemistry. Detailed protocols on the separation of N-alkylated isomers. [Source Verified via Search]
- PDE5 Inhibitor SAR:Dunn, P. J., et al. "Synthesis of Sildenafil (Viagra) and Analogues." Organic Process Research & Development. Discusses the role of the pyrazole 1-substituent in biological activity.
-
Energetic Properties: Klapötke, T. M.[4][6] "Chemistry of High-Energy Materials." De Gruyter. Covers the detonation properties and thermal stability of nitro-pyrazole derivatives.
-
NMR Characterization: Larina, L. I., et al.[7] "Nitroazoles: Synthesis, Structure and Properties." Springer. definitive guide on NMR shifts for N-nitro vs C-nitro azoles.
Sources
- 1. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
